
リジンアセチルサリチレート
概要
説明
科学的研究の応用
Pharmacological Properties
Lysine acetylsalicylate exhibits several pharmacological benefits, primarily due to its anti-inflammatory, analgesic, and antipyretic properties. These effects are attributed to its ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
Pharmacokinetics
A study demonstrated that lysine acetylsalicylate has favorable pharmacokinetic properties. When administered orally, it showed a peak serum concentration significantly higher than that of regular acetylsalicylic acid. Specifically, the maximum concentration (Cmax) for oral lysine acetylsalicylate was 6.8 mg/L compared to 2.7 mg/L for acetylsalicylic acid, with a faster time to peak (tmax) of 14.2 minutes . This suggests that lysine acetylsalicylate may provide quicker therapeutic effects in acute situations.
Therapeutic Applications
The therapeutic applications of lysine acetylsalicylate span various medical conditions:
- Cardiovascular Diseases : Due to its antithrombotic properties, lysine acetylsalicylate is studied for its potential use in managing acute coronary syndromes. Its rapid absorption and action make it a suitable alternative to intravenous administration in emergencies .
- Antiviral Activity : Recent research indicates that a combination of lysine acetylsalicylate and glycine (LASAG) shows promise in reducing SARS-CoV-2 replication. It also exhibits an additive effect when used alongside remdesivir, highlighting its potential role in treating viral infections .
- Diabetes Management : Lysine acetylsalicylate has been shown to enhance insulin secretion in humans, suggesting a possible application in diabetes management .
Case Studies and Research Findings
- SARS-CoV-2 Replication Study : A study published in the International Journal of Molecular Sciences found that LASAG significantly inhibited SARS-CoV-2 replication and reduced the expression of pro-inflammatory cytokines. This study supports the compound's potential as an adjunct therapy in COVID-19 treatment .
- Pharmacokinetic Comparison : In a clinical trial comparing oral and intravenous administration of lysine acetylsalicylate, researchers noted that oral administration provided pharmacokinetic profiles comparable to intravenous routes, making it a viable option for rapid treatment during acute cardiac events .
- Diabetes Research : Investigations into the effects of salicylate compounds on insulin secretion have shown that lysine acetylsalicylate can stimulate both basal and stimulated insulin release, indicating its potential utility in diabetes management .
Stability and Formulation Studies
Research has also focused on the stability of lysine acetylsalicylate under various conditions. It has been found that this compound is unstable in basic media, with hydrolysis being a significant degradation pathway. Understanding these stability characteristics is crucial for developing effective formulations .
作用機序
生化学分析
Biochemical Properties
Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . The acetylsalicylate compound inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation .
Cellular Effects
Lysine acetylsalicylate exerts its effects on various types of cells. It inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lysine acetylsalicylate involves its hydrolysis into lysine and acetylsalicylate compounds . The acetylsalicylate compound then inhibits the cyclo-oxygenase enzyme (COX), preventing the production of prostaglandins that cause pain and inflammation .
Temporal Effects in Laboratory Settings
The effects of lysine acetylsalicylate can change over time in laboratory settings. It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction
Dosage Effects in Animal Models
In animal models, the effects of lysine acetylsalicylate can vary with different dosages
Metabolic Pathways
Lysine acetylsalicylate is involved in metabolic pathways that involve the hydrolysis of the compound into lysine and acetylsalicylate . The acetylsalicylate compound is predominantly metabolized through a conjugation reaction with glycine to form salicyluric acid .
Transport and Distribution
Lysine acetylsalicylate is normally administered intravenously into the blood due to its high water solubility when compared to only acetylsalicylate . This enables aspirin to be released directly into blood circulation, bypassing the need for absorption through the stomach as well as liver metabolism .
Subcellular Localization
Given that it is hydrolyzed into lysine and acetylsalicylate, it is likely that these compounds may localize to different compartments within the cell based on their individual properties and functions .
準備方法
化学反応の分析
アスピリン DL-リジンは、加水分解反応や抱合反応を含む様々な化学反応を起こします。 投与されると、加水分解されてリジンとアセチルサリチル酸に分離されます . アセチルサリチル酸は主にグリシンとの抱合反応で代謝されてサリチル尿酸となり、これはアスピリンの主要な排泄物です . また、この化合物はシクロオキシゲナーゼ I と II の活性を阻害し、プロスタグランジンとトロンボキサンの生成を減少させます .
類似化合物との比較
生物活性
Lysine acetylsalicylate (LAS) is a derivative of acetylsalicylic acid (aspirin) that has been developed to enhance the pharmacological properties of aspirin, particularly in acute pain management and anti-inflammatory responses. This article explores the biological activity of lysine acetylsalicylate, focusing on its mechanisms of action, clinical applications, and comparative efficacy with traditional aspirin.
Lysine acetylsalicylate functions primarily as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the irreversible inhibition of cyclooxygenases (COX-1 and COX-2), which play critical roles in the synthesis of prostaglandins and thromboxanes. This inhibition leads to reduced inflammation and pain perception. Additionally, LAS exhibits unique properties related to lysine's ε-amino group, allowing it to acetylate proteins, which may influence various biological pathways beyond traditional NSAID activity .
Pharmacokinetics
Lysine acetylsalicylate is administered intravenously, providing a faster onset of action compared to oral aspirin. Key pharmacokinetic parameters include:
Parameter | Lysine Acetylsalicylate | Oral Aspirin |
---|---|---|
Mean Residence Time | 0.37 hours | Variable |
Elimination Half-Life | 17 minutes | 2-3 hours |
Onset of Action | Rapid | Slower |
These characteristics make LAS particularly suitable for acute settings where rapid analgesia is required .
Pain Management
Lysine acetylsalicylate has shown significant efficacy in managing various types of pain:
- Cancer Pain : A study involving 60 patients with advanced cancer demonstrated that intrathecal administration of LAS provided effective analgesia in 78% of cases. The effects lasted from three weeks to one month, particularly benefiting patients with bone metastases .
- Migraine Treatment : In a randomized controlled trial, the combination of LAS and metoclopramide was found to be superior to placebo in treating acute migraine attacks. The study reported headache relief in 56% of patients within two hours after treatment .
- Cardiovascular Applications : Research indicates that intravenous LAS achieves greater inhibition of platelet aggregation compared to oral aspirin, making it potentially beneficial for patients requiring rapid antiplatelet effects during acute coronary syndromes .
Comparative Efficacy
In various studies, lysine acetylsalicylate has consistently demonstrated superior efficacy compared to traditional aspirin formulations:
- Platelet Aggregation : In a study comparing intravenous LAS with oral aspirin, LAS resulted in an 85.3% inhibition of platelet aggregation at 30 minutes post-administration, compared to only 44.3% for aspirin .
- Pain Relief : The rapid onset and sustained analgesia provided by LAS make it a compelling alternative for managing acute pain scenarios .
Case Study: Cancer Pain Management
A clinical trial evaluated the effectiveness of intrathecal lysine acetylsalicylate in cancer patients suffering from refractory pain. Results indicated significant pain relief without adverse effects on motor function or thermoregulation.
Research Findings: Cytokine Modulation
Recent studies have also explored the potential of LAS in modulating inflammatory responses. In vitro studies showed that LAS could inhibit pro-inflammatory cytokine production in SARS-CoV-2 infected cells, suggesting a possible role in managing viral infections .
特性
IUPAC Name |
2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886518 | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62952-06-1 | |
Record name | Aspisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-lysine mono(o-acetoxybenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN DL-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。